molecular formula C18H29NO4 B1201739 Cicloprolol CAS No. 63659-12-1

Cicloprolol

Cat. No.: B1201739
CAS No.: 63659-12-1
M. Wt: 323.4 g/mol
InChI Key: JNDJPKHYZWRRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cicloprolol, also known as cycloprolol, is a β-adrenergic receptor antagonist (beta blocker) that was developed as an antihypertensive agent. Despite its promising pharmacological profile, it was never marketed. The compound is known for its weak partial agonist or intrinsic sympathomimetic activity at β-adrenergic receptors, which is higher than many other beta blockers but lower than xamoterol .

Preparation Methods

Cicloprolol can be synthesized starting from 4-benzyloxyphenol. The synthetic route involves several steps, including the formation of the cyclopropylmethoxy group and the attachment of the isopropylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions

Chemical Reactions Analysis

Cicloprolol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cicloprolol has been studied primarily in the context of cardiovascular diseases. Its high selectivity for β1-adrenergic receptors makes it a valuable compound for research into heart failure and hypertension. Additionally, its partial agonist activity has been explored for its potential benefits in maintaining baseline sympathetic drive while preventing excessive stimulation .

In chemistry, this compound serves as a model compound for studying the behavior of beta blockers in various chemical environments. In biology and medicine, it is used to understand the pharmacodynamics and pharmacokinetics of beta blockers. Although not used industrially, its synthesis and reactions provide valuable insights for the development of similar compounds .

Mechanism of Action

Cicloprolol exerts its effects by selectively binding to β1-adrenergic receptors, which are primarily located in the heart. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and cardiac output. The partial agonist activity of this compound allows it to maintain a baseline level of sympathetic activity, which can be beneficial in conditions like heart failure where complete blockade of sympathetic activity might be detrimental .

Comparison with Similar Compounds

Cicloprolol is similar to other beta blockers such as metoprolol, atenolol, and betaxolol. it is unique in its higher intrinsic sympathomimetic activity compared to many other beta blockers. This makes it particularly interesting for research into conditions where maintaining some level of sympathetic activity is beneficial .

This compound’s unique profile makes it a valuable compound for research, despite its lack of commercial use.

Properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDJPKHYZWRRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63686-79-3 (hydrochloride)
Record name Cicloprolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70867026
Record name Cicloprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94651-09-9, 63659-12-1, 91094-14-3
Record name Cicloprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94651-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicloprolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SL 75177-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091094143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicloprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094651099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicloprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICLOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K2ACH4U3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cicloprolol
Reactant of Route 2
Reactant of Route 2
Cicloprolol
Reactant of Route 3
Reactant of Route 3
Cicloprolol
Reactant of Route 4
Reactant of Route 4
Cicloprolol
Reactant of Route 5
Reactant of Route 5
Cicloprolol
Reactant of Route 6
Reactant of Route 6
Cicloprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.